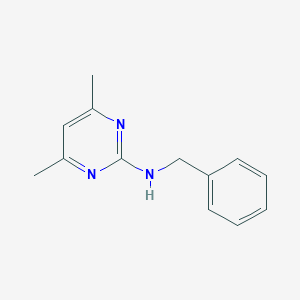
N-benzyl-4,6-dimethylpyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-4,6-dimethylpyrimidin-2-amine is a chemical compound with the molecular formula C13H15N3 and a molecular weight of 213.28 g/mol . This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
准备方法
The synthesis of N-benzyl-4,6-dimethylpyrimidin-2-amine typically involves multiple steps starting from acyclic starting materials. One common synthetic route includes the following steps :
Formation of Benzylidene Acetones: This step involves the condensation of benzaldehyde with acetone in the presence of a base.
Ammonium Thiocyanate Reaction: The benzylidene acetones react with ammonium thiocyanate to form intermediate compounds.
Ring Closure and Aromatization: The intermediate compounds undergo ring closure and aromatization to form the pyrimidine ring.
S-Methylation and Oxidation: The pyrimidine derivatives are then subjected to S-methylation followed by oxidation to form methylsulfonyl compounds.
Formation of Guanidines: Finally, the methylsulfonyl compounds react with suitable amines to form the desired this compound.
化学反应分析
N-benzyl-4,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides . Major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted pyrimidines .
科学研究应用
N-benzyl-4,6-dimethylpyrimidin-2-amine has several scientific research applications, including:
作用机制
The mechanism of action of N-benzyl-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antitrypanosomal activity is attributed to its ability to inhibit key enzymes in the Trypanosoma brucei parasite . Similarly, its antiplasmodial activity is linked to its interference with the metabolic pathways of Plasmodium falciparum .
相似化合物的比较
N-benzyl-4,6-dimethylpyrimidin-2-amine can be compared with other pyrimidine derivatives such as 2-amino-4,6-dimethylpyrimidine and 4,6-dimethylpyrimidin-2-ylamine . These compounds share similar structural features but differ in their biological activities and applications. For example, 2-amino-4,6-dimethylpyrimidine is known for its use as a pesticide, while this compound has shown promising antitrypanosomal and antiplasmodial activities .
Similar Compounds
- 2-amino-4,6-dimethylpyrimidine
- 4,6-dimethylpyrimidin-2-ylamine
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
These similar compounds highlight the structural diversity and wide range of biological activities associated with pyrimidine derivatives.
生物活性
N-benzyl-4,6-dimethylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article examines the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound has demonstrated significant biological activities, particularly in the fields of antiparasitic and antimicrobial research. Its structural characteristics enable it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Key Biological Activities
- Antitrypanosomal Activity : The compound has shown promise in inhibiting the growth of Trypanosoma brucei, the parasite responsible for sleeping sickness. This activity is attributed to its ability to inhibit key enzymes necessary for the parasite's survival.
- Antiplasmodial Activity : this compound has also been evaluated for its effectiveness against Plasmodium species, which cause malaria. Preliminary studies indicate that it may inhibit specific metabolic pathways in these parasites.
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its efficacy appears comparable to established antibiotics .
The biological activity of this compound is primarily linked to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes critical for the metabolic processes of parasites. For instance, its antitrypanosomal effects are linked to the inhibition of enzymes involved in nucleotide synthesis within Trypanosoma brucei.
- Binding Affinity : Molecular docking studies suggest that this compound binds effectively to targets such as VEGFR-2 kinase, which is involved in angiogenesis. This interaction may contribute to its potential antiangiogenic properties .
Table 1: Summary of Biological Activities
Case Studies
- Antitrypanosomal Study : In vitro assays demonstrated that this compound significantly reduced the viability of Trypanosoma brucei at concentrations as low as 10 µM. The compound's mechanism was linked to enzyme inhibition critical for nucleotide metabolism.
- Antiplasmodial Evaluation : A series of derivatives based on this compound were synthesized and tested against various Plasmodium strains. Results indicated a dose-dependent response with IC50 values ranging from 5 to 15 µM, highlighting its potential as a lead compound for malaria treatment.
- Antimicrobial Testing : The compound was screened against clinical isolates of S. aureus and E. coli. Minimum inhibitory concentrations (MIC) were determined to be 32 µg/mL for both bacteria, indicating substantial antimicrobial activity comparable to standard antibiotics like ampicillin .
属性
IUPAC Name |
N-benzyl-4,6-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-10-8-11(2)16-13(15-10)14-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMLGWSMGIAAIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













